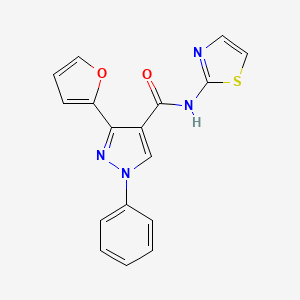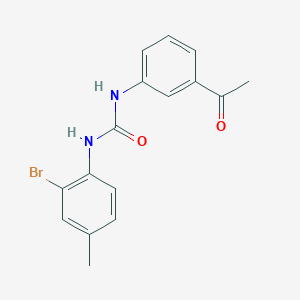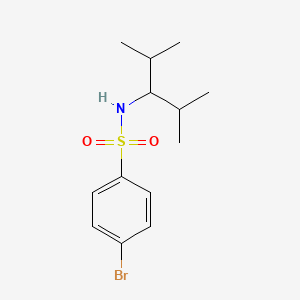
3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic compounds known for their complex synthesis and significant pharmacological activities. Pyrazole derivatives, in particular, have attracted attention due to their potential therapeutic applications and diverse chemical properties. The focus on such compounds involves understanding their synthesis pathways, molecular structure, and how these aspects contribute to their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to the target compound, often involves multi-step chemical reactions that may include condensation, cyclization, and substitution reactions. For example, the synthesis of related pyrazole compounds has been achieved through reactions involving key precursors like semicarbazide and various aldehydes, leading to compounds with significant biological activities (Kumara et al., 2018). Such processes underline the complexity and precision required in synthesizing this class of compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole core, often substituted with various functional groups that influence the compound's properties and reactivity. X-ray crystallography has been a crucial tool in determining the precise molecular geometry, showing, for example, the dihedral angles between rings and the overall conformation of similar compounds (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their participation in various organic reactions, including nucleophilic substitution and electrophilic addition, depending on the nature of the substituents and the reaction conditions. These reactions are pivotal for further functionalization and the enhancement of biological activity.
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, are influenced by the molecular structure. For instance, the stability of these compounds up to certain temperatures and their solubility in various solvents are key considerations in their practical applications and formulation (Kumara et al., 2018).
Safety and Hazards
Future Directions
The study of new compounds like “3-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide” is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing the compound, studying its properties, and testing its biological activity .
properties
IUPAC Name |
3-(furan-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-16(19-17-18-8-10-24-17)13-11-21(12-5-2-1-3-6-12)20-15(13)14-7-4-9-23-14/h1-11H,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXOBSWEXRSEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)

![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)

![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)
